KRpTIRR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRpTIRR is a biologically active peptide that contains phosphothreonine and serves as a substrate for phosphatases . It has a molecular weight of 908.99 and a chemical formula of C₃₄H₆₉N₁₆O₁₁P . This compound is primarily used in scientific research for its role in various biochemical processes.
Preparation Methods
KRpTIRR can be synthesized through custom peptide synthesis methods . The synthetic route involves the incorporation of phosphothreonine into the peptide sequence Lys-Arg-Thr-Ile-Arg-Arg. The reaction conditions typically involve room temperature storage and specific handling instructions to maintain the compound’s stability . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .
Chemical Reactions Analysis
KRpTIRR undergoes several types of chemical reactions, primarily involving its role as a phosphatase substrate . Common reagents used in these reactions include various phosphatases that catalyze the dephosphorylation of the phosphothreonine residue. The major product formed from these reactions is the dephosphorylated peptide . The reaction conditions typically involve physiological pH and temperature to mimic biological environments .
Scientific Research Applications
KRpTIRR has a wide range of scientific research applications. It is used extensively in studies involving protein phosphorylation and dephosphorylation, which are critical processes in cell signaling and regulation . In chemistry, this compound is used as a model substrate to study enzyme kinetics and mechanisms of phosphatases . In biology and medicine, it is used to investigate the role of phosphorylation in various diseases, including cancer and neurodegenerative disorders . Additionally, this compound is used in industrial applications for the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The mechanism of action of KRpTIRR involves its role as a substrate for phosphatases . Phosphatases recognize the phosphothreonine residue in this compound and catalyze its dephosphorylation, leading to the formation of the dephosphorylated peptide . This process is crucial for regulating various cellular functions, including signal transduction, cell cycle progression, and apoptosis . The molecular targets of this compound include various phosphatases, such as protein phosphatase 2A (PP2A), which play a key role in these pathways .
Comparison with Similar Compounds
KRpTIRR is unique due to its specific sequence and the presence of phosphothreonine . Similar compounds include other phosphopeptides that serve as substrates for phosphatases, such as this compound acetate . These compounds share similar biochemical properties but may differ in their specific sequences and applications . The uniqueness of this compound lies in its specific sequence and its role in studying phosphatase activity and regulation .
Properties
CAS No. |
261159-34-6 |
---|---|
Molecular Formula |
C34H69N16O11P |
Molecular Weight |
909.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H69N16O11P/c1-4-18(2)24(29(54)47-21(11-7-15-43-32(37)38)27(52)48-23(31(56)57)13-9-17-45-34(41)42)49-30(55)25(19(3)61-62(58,59)60)50-28(53)22(12-8-16-44-33(39)40)46-26(51)20(36)10-5-6-14-35/h18-25H,4-17,35-36H2,1-3H3,(H,46,51)(H,47,54)(H,48,52)(H,49,55)(H,50,53)(H,56,57)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)(H2,58,59,60)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
VMCXVRCMNDCTEY-KFGZADJESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.